3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
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Overview
Description
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbenes upon exposure to ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine derivatives under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or other brominating agents.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine can undergo various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring can break, forming a highly reactive carbene intermediate.
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to induce photolysis.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Photolysis: Formation of carbenes, which can further react with surrounding molecules.
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation and Reduction: Formation of oxidized or reduced products depending on the reagents used.
Scientific Research Applications
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine has various applications in scientific research, including:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.
Industry: Utilized in the development of new materials and photoreactive coatings.
Mechanism of Action
The primary mechanism of action for 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can then react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-bromophenyl)-3-(difluoromethyl)-3H-diazirine
Uniqueness
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a bromophenyl group and a trifluoromethyl group, which can influence its reactivity and the types of interactions it can study. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the bromophenyl group can participate in various substitution reactions.
Properties
IUPAC Name |
3-(3-bromophenyl)-3-(trifluoromethyl)diazirine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-1-2-5(4-6)7(13-14-7)8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQMTGLNVXNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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